molecular formula C23H25N5O2 B2497532 8-(benzyl(methyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 376624-48-5

8-(benzyl(methyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2497532
CAS RN: 376624-48-5
M. Wt: 403.486
InChI Key: SAQOFTOXVCGQPA-UHFFFAOYSA-N
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Description

This compound is related to a class of purine derivatives, which are of interest due to their broad range of biological activities and potential applications in medicinal chemistry. The purine scaffold is a fundamental component in nucleic acids and plays critical roles in cellular energy transfer, signal transduction, and enzyme regulation.

Synthesis Analysis

The synthesis of substituted 1H-purine-2,6-diones, such as the compound , often involves protecting groups due to the reactivity of the purine nucleus. For example, the use of thietanyl protecting groups has been explored for synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. These methods rely on nucleophilic substitution reactions and protective group strategies to introduce various substituents into the purine ring system, highlighting the complexity and versatility of purine chemistry (Khaliullin & Shabalina, 2020).

Scientific Research Applications

Discovery and Antineoplastic Potential

Compounds similar to the one have been explored for their antineoplastic (anti-cancer) properties. The study by (Mohammad Hossain et al., 2020) outlines the discovery and development of a novel series of compounds that demonstrate excellent cytotoxic properties, often more potent than contemporary anticancer drugs. These compounds exhibit tumor-selective toxicity and have the potential to modulate multi-drug resistance, indicating their significant therapeutic potential.

Anticancer Activity of Benzimidazole Derivatives

Another study focuses on the design strategy for the synthesis of benzimidazole derivatives as anticancer agents. (M. J. Akhtar et al., 2019) discusses the broad range of biological activities due to the resemblance of benzimidazole derivatives with naturally occurring nitrogenous bases like purines. These compounds show anticancer properties through various mechanisms, including intercalation and inhibition of critical enzymes, highlighting the importance of structural analogs in cancer treatment research.

Analytical Applications in Pharmaceutical Analysis

The analytical determination of related compounds in pharmaceutical forms, such as the work by (V. Rode & M. Tajne, 2021) on linagliptin, demonstrates the significance of such compounds in developing analytical methods for drug quality control. This study developed a validated method for determining linagliptin in tablet dosage forms, underscoring the relevance of chemical analysis in pharmaceutical sciences.

Carcinogenic Potential in Environmental Pollutants

The carcinogenic potential of certain compounds in diesel exhaust and urban air pollution is highlighted by (V. Arlt, 2005). This study indicates that understanding the biological activity of such compounds can contribute to environmental health research, providing insights into the mechanisms of carcinogenesis and the development of strategies to mitigate exposure risks.

Antimicrobial Properties

Research into the antimicrobial properties of monoterpenes, as reviewed by (A. Marchese et al., 2017), suggests the potential for similar compounds to be used in the development of new antimicrobial agents. The review discusses p-Cymene's antimicrobial activity, emphasizing the need for substances with antimicrobial properties in addressing communicable diseases.

properties

IUPAC Name

8-[benzyl(methyl)amino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-26(16-18-12-7-4-8-13-18)22-24-20-19(21(29)25-23(30)27(20)2)28(22)15-9-14-17-10-5-3-6-11-17/h3-8,10-13H,9,14-16H2,1-2H3,(H,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQOFTOXVCGQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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